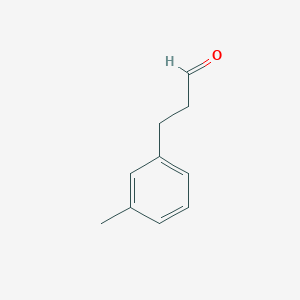

3-(3-Metilfenil)propanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Astroquímica

“3-(3-Metilfenil)propanal” es un tipo de aldehído, una clase de compuestos que se han identificado en nubes moleculares en el medio interestelar . Los aldehídos como el propanal (un aldehído más simple) se han estudiado por sus espectros infrarrojos y otras propiedades físicas tanto en sus formas amorfas como cristalinas . Estos estudios son útiles para comprender la formación y evolución de los hielos que contienen aldehídos en el espacio .

Química Analítica

Este compuesto podría usarse potencialmente en el campo de la química analítica. Aunque no se mencionan aplicaciones específicas para “this compound”, los aldehídos se utilizan a menudo como reactivos o intermediarios en reacciones químicas .

Investigación en Ciencias de la Vida

“this compound” podría usarse en investigación en ciencias de la vida. Si bien no se mencionan aplicaciones específicas, el compuesto figura en las soluciones de investigación en ciencias de la vida .

Genómica y Proteómica

Este compuesto podría usarse potencialmente en investigación genómica y proteómica. Aunque no se mencionan aplicaciones específicas para “this compound”, figura en los recursos para estos campos .

Mecanismo De Acción

Mode of Action

The mode of action of 3-(3-Methylphenyl)propionaldehyde Aldehydes can undergo nucleophilic substitution reactions . For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is a reversible process. In contrast, the reaction with nitrogen forms an oxime, which is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s known that aldehydes can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-Methylphenyl)propionaldehyde . For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and reactivity .

Análisis Bioquímico

Biochemical Properties

3-(3-Methylphenyl)propionaldehyde plays a significant role in biochemical reactions, particularly in the context of aromatic aldehydes. This compound interacts with several enzymes and proteins, including aldehyde dehydrogenases and reductases, which facilitate its conversion to corresponding alcohols or acids. The interactions between 3-(3-Methylphenyl)propionaldehyde and these enzymes are crucial for its metabolism and subsequent biochemical effects .

Cellular Effects

The effects of 3-(3-Methylphenyl)propionaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules and transcription factors, leading to changes in cellular responses. Additionally, 3-(3-Methylphenyl)propionaldehyde can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(3-Methylphenyl)propionaldehyde exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit aldehyde dehydrogenases by forming adducts with the active site cysteine residues. This inhibition can result in the accumulation of reactive aldehydes, which can further impact cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(3-Methylphenyl)propionaldehyde in laboratory settings are important factors to consider. Over time, this compound can undergo oxidation to form corresponding acids or reduction to form alcohols. These transformations can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 3-(3-Methylphenyl)propionaldehyde can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(3-Methylphenyl)propionaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that high doses of 3-(3-Methylphenyl)propionaldehyde can lead to adverse effects on the reproductive system in male rats, including changes in seminiferous tubules and reduction in sperm counts .

Metabolic Pathways

3-(3-Methylphenyl)propionaldehyde is involved in several metabolic pathways, including its conversion to corresponding acids and alcohols. Enzymes such as aldehyde dehydrogenases and reductases play a crucial role in these metabolic transformations. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(3-Methylphenyl)propionaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with specific transporters that facilitate its uptake and distribution across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(3-Methylphenyl)propionaldehyde is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

3-(3-methylphenyl)propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFYMRFDJVPRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440261 |

Source

|

| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95416-60-7 |

Source

|

| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the optimal conditions for hydrogenating 3-(3-Methylphenyl)propionaldehyde to 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol using a NiB/SiO2 catalyst?

A1: Research suggests that NiB/SiO2 amorphous alloy exhibits high catalytic activity and selectivity for this hydrogenation reaction []. The study identified the following optimal conditions:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)